![molecular formula C14H19BrO B2822498 [(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol CAS No. 1980023-33-3](/img/structure/B2822498.png)

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

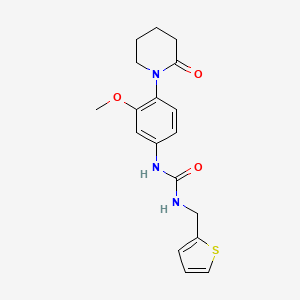

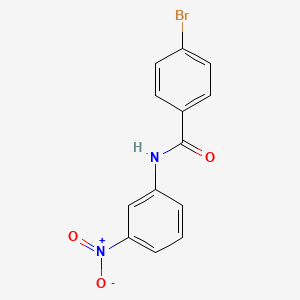

The compound “[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol” is a complex organic molecule. It contains a cyclopropyl ring, a phenyl group, and a hydroxyl group . The (1S,2R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .

Molecular Structure Analysis

The molecular structure of this compound involves a cyclopropyl ring attached to a phenyl group and a hydroxyl group . The (1S,2R) notation indicates that it is a stereoisomer, meaning it has the same molecular formula and sequence of bonded atoms as other isomers, but a different three-dimensional orientation .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol serves as a precursor in various chemical syntheses and transformations, highlighting its versatility and reactivity. Research has shown its application in regio- and stereoselective synthesis, where it has been utilized for creating complex molecular structures. For instance, studies demonstrate its role in the synthesis of alkyl allylic ethers through gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, producing significant yields as a single regio- and stereoisomer (Zhang & Widenhoefer, 2008). This process is effective for a range of allenes and alcohols, showcasing the chemical's adaptability in synthesis.

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrase isoenzymes by cyclopropyl-containing compounds, related to this compound, demonstrates potential biomedical applications. Compounds incorporating cyclopropane moieties and bromophenol groups were investigated for their inhibitory effects against various human carbonic anhydrase isoenzymes, displaying potent inhibitory actions in the low nanomolar range (Boztaş et al., 2015). This suggests the potential for developing new therapeutic agents targeting specific isoenzymes associated with disease states.

Radical Stabilization and Reaction Mechanisms

The study of radical intermediates and their stabilization through molecular rearrangements has been a topic of interest. Compounds structurally similar to this compound have been used to explore radical formation, rearrangement, and the effects of substituents on these processes. For example, research into super radical stabilizers examines how certain substituents can significantly enhance the rates of thermal rearrangements, providing insights into radical chemistry and potential applications in synthesis and materials science (Creary, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c1-2-3-9-12-10-14(12,15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,2-3,9-10H2,1H3/t12-,13?,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUABOVBWUINQY-YIOYIWSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC1(C(C2=CC=CC=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1C[C@]1(C(C2=CC=CC=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)

![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)